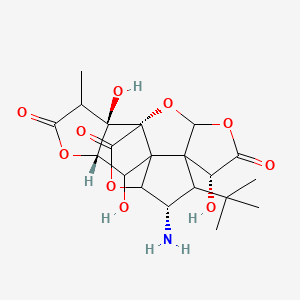
7alpha-NH2-ginkgolide B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7alpha-NH2-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-NH2-ginkgolide B involves the modification of ginkgolide B through the introduction of an amino group at the 7alpha position. This can be achieved through various synthetic routes, including nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or methanol, and reagents like sodium azide or ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
7alpha-NH2-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce different amino-substituted compounds .
科学研究应用
7alpha-NH2-ginkgolide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of ginkgolide derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 7alpha-NH2-ginkgolide B involves its interaction with various molecular targets and pathways. It is known to inhibit platelet-activating factor (PAF) receptors, thereby reducing inflammation and platelet aggregation. Additionally, it modulates neurotransmitter activity, providing neuroprotective effects. The compound also influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis .
相似化合物的比较
Similar Compounds
7alpha-NHMe-ginkgolide B: Another derivative with a methyl group at the 7alpha position.
Ginkgolide A, C, J, K: Other ginkgolides with similar core structures but different functional groups
Uniqueness
7alpha-NH2-ginkgolide B is unique due to its specific amino substitution at the 7alpha position, which imparts distinct pharmacological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C20H25NO10 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
(1S,6R,9S,13S,17R)-9-amino-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H25NO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,21H2,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
InChI 键 |
OONDPNQTNMFTRA-AQPRMESZSA-N |
手性 SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N)C(C)(C)C)O |
规范 SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N)C(C)(C)C)C(C(=O)OC6O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)
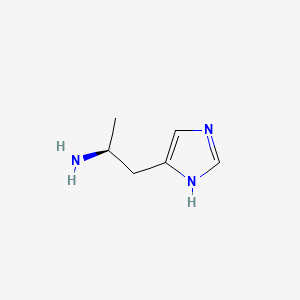
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)
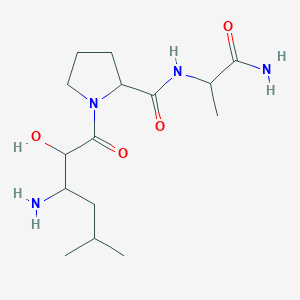
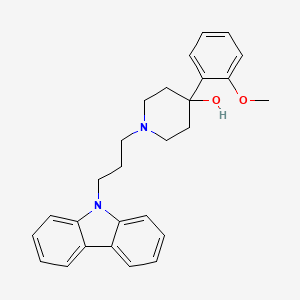
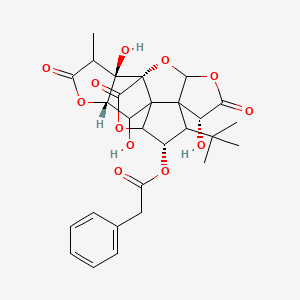
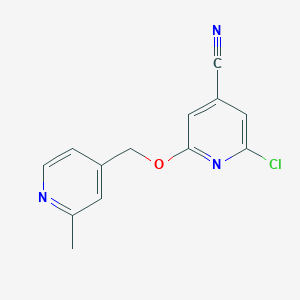
![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)
